molecular formula C22H25N3O5S B2929850 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide CAS No. 1396635-04-3

3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No.: B2929850
CAS No.: 1396635-04-3
M. Wt: 443.52
InChI Key: HSUXDRMFSYBDJV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide (CAS 1396635-04-3) is a high-purity chemical compound supplied for research and development purposes. This synthetic derivative features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The molecular structure incorporates a 3,4,5-trimethoxybenzamide moiety linked to a cyclohexyl ring, which is fused to the 1,2,4-oxadiazole unit bearing a thiophen-3-yl substituent . With a molecular formula of C 22 H 25 N 3 O 5 S and a molecular weight of 443.52 g/mol , this compound is of significant interest in pharmaceutical research. Compounds containing the 1,2,4-oxadiazole nucleus are extensively studied for their broad spectrum of potential therapeutic activities, which may include antitumor, antibacterial, antiviral, and anti-inflammatory effects . The integration of the 3,4,5-trimethoxyphenyl group, a structure found in compounds with documented biological activity, further enhances its research value . The specific arrangement of this molecule makes it a valuable intermediate or target molecule for investigating new pharmacological pathways, particularly in the development of enzyme inhibitors and receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-27-16-11-15(12-17(28-2)18(16)29-3)20(26)24-22(8-5-4-6-9-22)21-23-19(25-30-21)14-7-10-31-13-14/h7,10-13H,4-6,8-9H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUXDRMFSYBDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting with the preparation of the core structures, such as the trimethoxybenzamide and the thiophene-oxadiazole moiety. The key steps include:

    Formation of Trimethoxybenzamide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the benzamide.

    Synthesis of Thiophene-Oxadiazole: This involves the cyclization of a thiophene carboxylic acid derivative with hydrazine and subsequent reaction with an appropriate nitrile to form the oxadiazole ring.

    Coupling Reaction: The final step involves coupling the thiophene-oxadiazole moiety with the trimethoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxadiazole ring would yield amine derivatives.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Thiophene-containing 1,2,4-oxadiazoles are prevalent in bioactive molecules due to their electronic properties and metabolic stability .

Biological Activity

The compound 3,4,5-trimethoxy-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a benzamide derivative notable for its diverse biological activities. This compound features a trimethoxy group on the benzene ring and a thiophene ring linked to a cyclohexyl moiety through an oxadiazole unit. Its unique structure suggests potential therapeutic applications across various fields, particularly in oncology and antimicrobial research.

  • IUPAC Name: this compound
  • Molecular Formula: C22H25N5O5
  • Molecular Weight: 439.472 g/mol
  • CAS Number: 1396635-04-3

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes such as tubulin and heat shock protein 90 (Hsp90) .
  • Anticancer Properties: The oxadiazole moiety is known for its anticancer effects, potentially through the inhibition of DNA synthesis and cell division in malignant cells .
  • Antimicrobial Effects: Thiophene derivatives exhibit significant antibacterial and antifungal activities, which may extend to this compound due to the presence of the thiophene ring .

Anticancer Activity

Research indicates that compounds containing oxadiazole units possess potent anticancer properties. For instance:

CompoundCell Line TestedIC50 Value (µM)
Compound 1HepG2 (liver cancer)4.37 ± 0.7
Compound 2A549 (lung cancer)8.03 ± 0.5

These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of similar thiophene-based compounds has been reported:

CompoundTarget OrganismActivity
Compound AE. coliInhibitory
Compound BS. aureusModerate
Compound CC. albicansHigh

These results highlight the promising nature of thiophene derivatives in combating bacterial and fungal infections .

Study on Anticancer Effects

A study published in Pharmaceutical Research evaluated the anticancer effects of various oxadiazole derivatives, including those similar to our compound. The results demonstrated that certain structural modifications led to enhanced inhibition of tumor growth in vitro and in vivo models . The study emphasized the importance of the oxadiazole unit in mediating these effects.

Study on Antimicrobial Effects

Another research article focused on the synthesis and biological evaluation of thiophene derivatives against multiple pathogens. The findings indicated that specific substitutions on the thiophene ring significantly improved antimicrobial activity against resistant strains . This reinforces the potential application of our compound in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can the synthetic pathway for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Cyclization : Use phosphorous oxychloride (POCl₃) under reflux to form the 1,2,4-oxadiazole ring. Extended reflux times (≥7 hours) enhance cyclization efficiency .
  • Coupling Reactions : Employ pyridine as a solvent for amide bond formation between the cyclohexyl-oxadiazole intermediate and 3,4,5-trimethoxybenzoyl chloride .
  • Purification : Recrystallize from N,N-dimethylformamide (DMF)/ethanol (1:1) to isolate high-purity crystals .
  • Table 1 : Synthesis Optimization Parameters
StepReagent/ConditionYield Improvement StrategyReference
Oxadiazole FormationPOCl₃, reflux (7 h)Increase reflux time to 9–10 h
Amide CouplingPyridine, room temperatureUse excess benzoyl chloride (1.2 eq)

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer :

  • Agar Dilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–128 µg/mL .
  • Microbroth Dilution : Determine minimum inhibitory concentrations (MICs) in 96-well plates, using resazurin as a viability indicator .
  • Control Compounds : Compare with known agents like ciprofloxacin or fluconazole to benchmark activity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify methoxy substituents (δ 3.8–4.0 ppm for OCH₃) and cyclohexyl proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) for absolute configuration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with 3,4-dimethoxy) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to evaluate heterocycle influence on target binding .
  • Table 2 : SAR Data from Analog Studies
Analog ModificationMIC Against S. aureus (µg/mL)Reference
3,4-Dimethoxy substituent16
Thiophene → Furan64

Q. What experimental strategies resolve contradictions in antimicrobial activity data across studies?

  • Methodological Answer :

  • Purity Analysis : Validate compound purity via HPLC (≥95%) to rule out impurities as confounding factors .
  • Assay Standardization : Replicate tests under identical conditions (e.g., pH, inoculum size) to minimize variability .
  • Resistance Profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., altered PFOR enzyme binding) .

Q. How can the mechanism of action against microbial targets be elucidated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via spectrophotometric NADH oxidation .
  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and PFOR’s active site (e.g., hydrogen bonds with Arg226) .
  • Transcriptomics : Perform RNA-seq on treated microbial cells to identify downregulated pathways (e.g., fatty acid biosynthesis) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent Polarity : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) to correlate with logP values .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters (e.g., ΔG) .

Q. What computational methods validate the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell absorption) and cytochrome P450 inhibition .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

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